[(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine
Overview
Description
The compound “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” is similar to the one you’re asking about . It has a molecular weight of 259.1 and is a powder at room temperature . Another similar compound is “2-Amino-5-bromopyridine” which is a brominated aromatic amine reagent .
Molecular Structure Analysis
The InChI code for “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” is 1S/C9H11BrN2O2/c1-12(6-9(13)14-2)8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3
. This can be used to generate a 3D structure of the molecule.
Physical and Chemical Properties Analysis
The compound “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” is a powder at room temperature . It has a molecular weight of 259.1 .
Scientific Research Applications
Catalysis and Chemical Synthesis
- Selective Amination Catalyzed by Palladium Complexes : Palladium-Xantphos complexes have been used to catalyze the amination of polyhalopyridines, including bromopyridine derivatives, yielding products with high chemoselectivity and yield (Ji, Li, & Bunnelle, 2003).
- Copper Catalysis in Amination Reactions : Bromopyridine compounds have been efficiently converted into aminopyridines under copper catalysis, demonstrating the significance of this process in synthesizing aryl halides (Lang, Zewge, Houpis, & VolanteRalph, 2001).
- Synthesis of Novel Pyridine-Based Derivatives : Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives from bromopyridin-amine, showcasing the utility of these compounds in creating diverse chemical structures (Ahmad et al., 2017).
Biological Activities
- Antimicrobial and Cytotoxic Properties : Substituted bromopyridin-2-amine compounds have demonstrated significant antimicrobial activities, making them valuable in pharmaceutical research (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
- Synthesis and Activity of Pyrimidine Derivatives : Bromopyrimidin-amine derivatives have shown promising antibacterial and antifungal activities, further underscoring their potential in medical applications (Ranganatha et al., 2018).
Mechanistic Studies
- Investigation of Amination Mechanisms : Studies have been conducted to understand the mechanisms underlying the intramolecular amination of bromopyridin-azaheteroarylamines, providing insights into the complexities of these chemical reactions (Loones et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-13-6-7-14(17-10-13)11-16-9-8-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLCABTWBXULLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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